REACTION_SMILES
|
[CH3:1][O:2][CH:3]=[C:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][C:8]1([CH3:9])[CH3:10].[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[O:2]=[CH:3][CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][C:8]1([CH3:9])[CH3:10]
|
Name
|
COC=C1C(C)(C)CCC1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC=C1C(C)(C)CCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CCC(C)(C)C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |